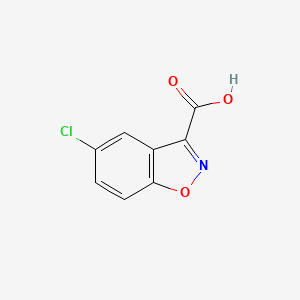![molecular formula C19H23ClN2O3 B2496268 N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride CAS No. 2416229-15-5](/img/structure/B2496268.png)
N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide; hydrochloride involves intricate organic reactions. A practical method for synthesizing related CCR5 antagonists highlights the use of esterification, intramolecular Claisen type reactions, and the Suzuki−Miyaura reaction, showcasing the complexity and precision required in such syntheses (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of benzodioxepine derivatives is characterized by their benzodioxepine backbone, which is crucial for their biological and chemical properties. Studies on similar structures demonstrate the presence of amino lactone forms in solution, which can undergo spontaneous transformations, illustrating the dynamic nature of their molecular structure (Ackerman et al., 1972).
Scientific Research Applications
Synthesis and Chemical Properties
- Practical Synthesis of CCR5 Antagonists : A practical method has been developed for synthesizing orally active CCR5 antagonists, showcasing the versatility of related compounds in medicinal chemistry and their potential application in targeting specific receptors for therapeutic purposes (Ikemoto et al., 2005).
- New Synthesis Methods for Benzazepine Derivatives : Research demonstrates new synthesis pathways for benzazepine derivatives, highlighting the chemical adaptability and the importance of such compounds in developing novel chemical entities (Ackerman, Horning, & Muchowski, 1972).
- Synthesis of Substituted Amides and Peptides : Studies on the synthesis of alpha- and gamma-substituted amides and peptides of methotrexate provide insight into the manipulation of benzazepine derivatives for specific pharmacological activities (Piper et al., 1982).
Pharmacological Research
- Dopaminergic Activity Studies : Research into substituted benzazepines explores their potential as central and peripheral dopamine receptor agonists, demonstrating the compound's relevance in neurological and psychiatric disorder treatments (Pfeiffer et al., 1982).
Mechanistic and Metabolic Studies
- Metabolic Pathway Exploration : Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes shed light on the metabolic pathways and potential toxicological implications of benzazepine derivatives, providing a foundation for understanding their biotransformation and potential impacts on health (Coleman et al., 2000).
Application in Synthesis and Drug Design
- Innovative Synthesis Approaches : The development of new methods for synthesizing aromatic methoxy and methylenedioxy substituted benzazepines underlines the ongoing interest in these compounds for creating novel therapeutic agents and exploring new areas of drug design (Pecherer, Sunbury, & Brossi, 1972).
Future Directions
properties
IUPAC Name |
N-[[4-(1-aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3.ClH/c1-13(20)15-8-6-14(7-9-15)12-21-19(22)16-4-2-5-17-18(16)24-11-3-10-23-17;/h2,4-9,13H,3,10-12,20H2,1H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKNEBWTAAPKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CNC(=O)C2=C3C(=CC=C2)OCCCO3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496185.png)

![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)
![6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2496188.png)
![N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2496189.png)
![N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2496191.png)


![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)
![2-Methylsulfanyl-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2496197.png)
![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496201.png)

![Spiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B2496206.png)
